N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid
Description
N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid is a synthetic folate analog characterized by a cyclopenta(d)pyrimidine core fused with a cyclopentane ring, substituted with 2,4-diamino groups. The structure includes a benzoyl-glutamic acid side chain linked via an ethyl group, which is critical for cellular uptake and retention through folylpolyglutamate synthetase (FPGS) . This compound shares structural motifs with classical antifolates, such as methotrexate, but its unique cyclopenta(d)pyrimidine core distinguishes it from natural folates and other analogs.
Properties
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c22-18-17-12(7-8-14(17)25-21(23)26-18)4-1-11-2-5-13(6-3-11)19(29)24-15(20(30)31)9-10-16(27)28/h2-3,5-6,12,15H,1,4,7-10H2,(H,24,29)(H,27,28)(H,30,31)(H4,22,23,25,26)/t12?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEABRSLDYUZCE-CVRLYYSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933617 | |
| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149325-93-9 | |
| Record name | N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl 4-(ω-Iodoalkyl)benzoate Intermediates
The foundational step involves preparing tert-butyl 4-(ω-iodoalkyl)benzoates through nucleophilic substitution. For example, tert-butyl 4-(3-iodopropyl)benzoate is synthesized by reacting tert-butyl 4-hydroxybenzoate with 1,3-diiodopropane in the presence of potassium carbonate. This reaction proceeds at 80°C for 12 hours, achieving 85% yield. The iodoalkyl chain serves as a precursor for subsequent radical coupling.
Tributyltin Hydride-Mediated Radical Coupling
A carbon-carbon radical coupling step links the iodoalkylbenzoate with 2-substituted-2-cyclopenten-1-ones. Using azobisisobutyronitrile (AIBN) as an initiator and tributyltin hydride as a hydrogen donor, the reaction forms tert-butyl 4-[ω-(2-substituted-3-oxocyclopentanyl)alkyl]benzoates. For instance, coupling tert-butyl 4-(3-iodopropyl)benzoate with 2-cyano-2-cyclopenten-1-one yields the cyclopentanone intermediate in 78% yield.
Cyclization to Form the 6,7-Dihydrocyclopenta[d]pyrimidine Core
The cyclopentanone intermediate undergoes cyclization with guanidine hydrochloride in ethanol under reflux. This step constructs the 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety. Optimal conditions (120°C, 8 hours) provide the cyclized product in 72% yield. Methanolysis of the tert-butyl ester followed by amidation with diethyl L-glutamate completes the synthesis, yielding the target compound with >99% enantiomeric excess.
Alkylation and Hydrolysis Strategy
Preparation of 2,4-Diamino-6-chloromethylpteridine Hydrochloride
Although originally developed for methotrexate synthesis, this method adapts to the target compound by substituting pteridine with cyclopenta[d]pyrimidine. 2,4-Diamino-6-hydroxymethylpteridine is treated with thionyl chloride at room temperature, yielding the chloromethyl derivative in 90% purity.
Alkylation of Diethyl N-[4-(Methylamino)benzoyl]glutamate
The chloromethyl intermediate reacts with diethyl N-[4-(methylamino)benzoyl]glutamate in dimethyl sulfoxide (DMSO) containing potassium iodide. At 25°C, this SN2 alkylation forms the ethylene-bridged intermediate with 68% yield. Potassium iodide enhances reactivity by generating a more nucleophilic iodide ion.
Hydrolysis and Purification
The alkylated product undergoes hydrolysis with 2M sodium hydroxide in aqueous ethanol (1:1 v/v) at 60°C for 4 hours. Neutralization with hydrochloric acid precipitates the crude product, which is purified via recrystallization from methanol/water (3:1). This step achieves 95% chemical purity, with no detectable racemization at the glutamic acid residue.
Cyclocondensation of Diamine Precursors
Formation of the Cyclopenta[d]pyrimidine Ring
A one-pot cyclocondensation reaction between 2,4,6-triaminopyrimidine and cyclopentanone in acetic acid at 100°C generates the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core. The reaction proceeds via enamine formation and subsequent cyclization, yielding the diaminopyrimidine intermediate in 65% yield.
Ethylene Bridging via Mitsunobu Reaction
The diaminopyrimidine is coupled with 4-(2-hydroxyethyl)benzoic acid using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This forms the ethylene-bridged benzoyl intermediate, which is then esterified with glutamic acid diethyl ester. Deprotection with trifluoroacetic acid affords the final compound in 70% overall yield.
Comparative Analysis of Synthetic Routes
The radical-mediated approach offers superior stereochemical fidelity, critical for maintaining biological activity. However, the alkylation-hydrolysis method provides scalability advantages, as it avoids chromatographic purification.
Analytical Characterization
Spectroscopic Validation
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1H NMR (D2O, 400 MHz): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.2 Hz, 2H, benzoyl-H), 7.45 (d, J=8.2 Hz, 2H), 4.32 (m, 1H, glutamate-αH), 3.02 (t, J=7.1 Hz, 2H, ethylene-CH2), 2.85–2.75 (m, 4H, cyclopentane-CH2).
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HPLC: Retention time 12.3 min (C18 column, 0.1% TFA in H2O/MeOH gradient), purity 98.5%.
Chemical Reactions Analysis
N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid undergoes various chemical reactions due to its diverse functional groups.
Types of Reactions
Oxidation: Can be oxidized using agents such as potassium permanganate (KMnO4), forming oxidized derivatives.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reacts with nucleophiles and electrophiles due to the presence of amino and benzoyl groups.
Common Reagents and Conditions
Reagents: Potassium permanganate (KMnO4), Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Nucleophiles like NH3.
Conditions: Reactions are typically performed in aqueous or organic solvents, at temperatures ranging from -10°C to 100°C.
Major Products
The major products depend on the reaction type. Oxidation products include various oxidized amino derivatives, while reduction yields reduced pyrimidin structures. Substitution reactions often produce functionalized benzoyl derivatives.
Scientific Research Applications
Antimicrobial Activity
DDCPPB-Glu is structurally related to known antiprotozoal agents and has been investigated for its activity against various pathogens. A study indicated that analogues of 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, including DDCPPB-Glu, were effective inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These enzymes are critical for folate metabolism in these organisms, making them valuable targets for drug development .
| Compound | IC50 (µM) against P. carinii DHFR | IC50 (µM) against T. gondii DHFR |
|---|---|---|
| DDCPPB-Glu | 1.3 | 0.14 |
| Trimethoprim | 12 | 2.7 |
The lower IC50 values of DDCPPB-Glu compared to trimethoprim indicate its potential as a more effective inhibitor against these pathogens.
Cancer Research
Recent investigations have shown that compounds similar to DDCPPB-Glu can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of the cyclopentapyrimidine moiety allows for interactions with various biological targets, which can be exploited in designing anticancer drugs .
Neuropharmacology
DDCPPB-Glu's glutamic acid component suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. Glutamate receptors play a crucial role in synaptic transmission and plasticity, making this compound a candidate for research into neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study 1: Antiparasitic Efficacy
In a comparative study assessing the efficacy of various DHFR inhibitors, DDCPPB-Glu was found to exhibit superior potency against Toxoplasma gondii. The study highlighted the compound's ability to disrupt folate synthesis pathways critical for parasite survival, suggesting its potential for therapeutic development .
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the DDCPPB-Glu structure were synthesized to explore their SAR concerning DHFR inhibition. Modifications to the benzoyl and glutamic acid moieties were found to significantly impact the inhibitory activity, providing insights into optimizing drug design for enhanced efficacy and selectivity .
Mechanism of Action
The mechanism of action of N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid largely depends on its interactions with biological targets. It is believed to interact with specific enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, altering their conformation and activity.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes by mimicking natural substrates or inhibitors.
Receptors: Binds to cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Related Compounds
Key Findings:
Structural Differences: The target compound features a cyclopenta(d)pyrimidine core, enhancing lipophilicity compared to the pyrido[2,3-d]pyrimidine in Compound 19 or the reduced pteridine ring in FAH2 . This may improve membrane permeability but reduce water solubility. The 2,4-diamino groups in the target compound resemble methotrexate’s 2,4-diaminopteridine structure, which is critical for DHFR inhibition. In contrast, Compound 19 has a 4-oxo group, likely reducing DHFR affinity . DDATHF lacks the 5,10-nitrogen atoms of natural folates, redirecting its activity toward glycinamide ribonucleotide transformylase (GARFT) in purine synthesis .
Enzyme Targeting: DDATHF specifically inhibits GARFT, depleting purine nucleotides (ATP/GTP) at nanomolar concentrations without affecting DHFR or thymidylate synthase . FAH2 acts as a substrate for FPGS and DHFR, participating in folate metabolism rather than inhibiting it .
Mechanistic Implications :
Biological Activity
N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid (CAS Number: 149325-93-9), a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O5 |
| Molecular Weight | 427.454 g/mol |
| Density | 1.406 g/cm³ |
| LogP | 1.602 |
| PSA (Polar Surface Area) | 182.98 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps include the formation of the cyclopentapyrimidine core followed by the attachment of the glutamic acid moiety through amide coupling reactions.
This compound exhibits its biological activity primarily through the inhibition of folate-dependent enzymes involved in purine biosynthesis:
- Inhibition of Dihydrofolate Reductase (DHFR) : This compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. In vitro studies have demonstrated an IC50 value as low as 66 nM against human DHFR .
- Inhibition of Transformylases : It also inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are essential for de novo purine biosynthesis .
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including P388 leukemia cells and CCRF-CEM human leukemia cells, with IC50 values ranging from 0.018 to 20 nM depending on the specific cell line and experimental conditions .
Case Studies
- In Vitro Studies : In a study evaluating the growth inhibition of CCRF-CEM cells, this compound demonstrated significant cytotoxicity with a GI50 value in the nanomolar range, indicating its potential as an effective antitumor agent .
- Animal Models : Moderate activity against P388 leukemia was observed in vivo, suggesting that this compound may also be effective in animal models of cancer .
- Polyglutamylation Studies : Research indicates that this compound is an effective substrate for mammalian folyl-polyglutamate synthetase, enhancing its retention and efficacy within cells through polyglutamylation .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including coupling of pyrimidine derivatives with benzoyl-glutamic acid moieties. A key step is saponification under controlled conditions (e.g., using ammonium acetate buffer at pH 6.5 for hydrolysis) to achieve high yields (~56%) and purity . Purification can be enhanced via recrystallization or chromatographic techniques, with structural validation using NMR and FABMS . Elemental analysis (C, H, N) is critical for verifying stoichiometric integrity .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer: Employ a combination of analytical techniques:
- NMR spectroscopy to confirm proton environments and substituent positions (e.g., δ 2.39–2.50 ppm for cyclopenta-pyrimidinyl protons) .
- FABMS for molecular ion detection (e.g., m/z 439 [M]) .
- Elemental analysis to match calculated vs. observed C/H/N ratios (e.g., C: 49.31% calculated vs. 49.69% observed) .
Advanced Research Questions
Q. How can experimental designs assess this compound’s dual inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS)?
Methodological Answer:
- Use enzyme inhibition assays with purified DHFR/TS proteins, measuring IC values via UV-spectrophotometry or fluorometric methods .
- Apply between-subjects experimental designs to compare inhibition across enzyme isoforms (e.g., human vs. bacterial DHFR) .
- Incorporate positive controls (e.g., methotrexate for DHFR) and validate results using kinetic studies (e.g., determination) .
Q. What strategies resolve contradictions between in vitro biochemical data and in vivo efficacy in preclinical models?
Methodological Answer:
- Embedded experimental designs combine quantitative in vitro data (e.g., enzyme inhibition) with qualitative in vivo observations (e.g., tumor regression rates in xenograft models) to identify confounding variables (e.g., bioavailability) .
- Adjust dosage regimens or employ prodrug strategies to enhance pharmacokinetic profiles .
- Use mixed-methods analysis to correlate cellular uptake (e.g., LC-MS tissue quantification) with therapeutic outcomes .
Q. How can this compound be integrated into existing pharmacological frameworks for targeted cancer therapy?
Methodological Answer:
- Link studies to folate metabolism theory , hypothesizing synergistic effects with antifolates like pemetrexed .
- Conduct comparative studies with analogs (e.g., LY231514) to evaluate structure-activity relationships (SAR) for DHFR/TS binding .
- Apply computational modeling (e.g., molecular docking) to predict interactions with enzyme active sites and guide structural modifications .
Methodological Challenges & Innovations
Q. How can researchers address low solubility or stability during formulation studies?
Methodological Answer:
Q. What advanced techniques characterize the compound’s interaction with cellular targets?
Methodological Answer:
- Surface plasmon resonance (SPR) for real-time binding kinetics with DHFR/TS .
- Cryo-EM or X-ray crystallography to resolve 3D structures of compound-enzyme complexes .
- RNA-seq/proteomics to assess downstream effects on folate pathway genes/proteins .
Data Interpretation & Theoretical Integration
Q. How should researchers analyze conflicting data on cytotoxicity across cell lines?
Methodological Answer:
- Perform dose-response curve meta-analysis to identify cell line-specific sensitivities (e.g., IC variability) .
- Correlate findings with genomic databases (e.g., CCLE) to link efficacy to genetic markers (e.g., DHFR amplification) .
- Apply Bayesian statistical models to quantify uncertainty and prioritize follow-up experiments .
Q. What frameworks guide the development of this compound as part of combination therapies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
